5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one |
InChI |
InChI=1S/C10H11NO/c12-9-4-3-8-2-1-7-11-10(8)6-5-9/h1-2,7H,3-6H2 |
InChI Key |
UCEOTVXDIIMOJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(CCC1=O)N=CC=C2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 5h,6h,7h,8h,9h Cyclohepta B Pyridin 7 One and Analogs
De Novo Ring-Forming Strategies for the Cyclohepta[b]pyridine Core
The de novo synthesis of the cyclohepta[b]pyridine core involves the formation of either the pyridine (B92270) or the cycloheptanone (B156872) ring as the key bond-forming step. These methods are particularly valuable for creating the fundamental bicyclic scaffold from readily available starting materials.
Annulation and Cyclocondensation Reactions for Pyridine-Fused Systems
Annulation and cyclocondensation reactions represent a powerful strategy for the construction of fused heterocyclic systems, including the cyclohepta[b]pyridine core. A notable example involves the condensation of pyridine-2,3- and -3,4-dicarboxylates with dialkyl glutarates. This approach leads to the formation of dialkyl 5,9-dihydroxy-7H-cyclohepta[b]- and -[c]pyridine-6,8-dicarboxylates. These dihydroxycycloheptapyridine intermediates can then be further transformed into the corresponding cycloheptapyridine-5,9-diones, which are closely related to the target molecule. wikipedia.org
The general scheme for this annulation reaction can be summarized as follows:
| Starting Materials | Reagents and Conditions | Intermediate Product | Final Product |
| Pyridine-2,3-dicarboxylate and Dialkyl glutarate | Base-catalyzed condensation | Dialkyl 5,9-dihydroxy-7H-cyclohepta[b]pyridine-6,8-dicarboxylate | Cyclohepta[b]pyridine-5,9-dione |
| Pyridine-3,4-dicarboxylate and Dialkyl glutarate | Base-catalyzed condensation | Dialkyl 5,9-dihydroxy-7H-cyclohepta[c]pyridine-6,8-dicarboxylate | Cyclohepta[c]pyridine-5,9-dione |
This methodology provides a direct route to the fused bicyclic system and allows for the introduction of substituents on both the pyridine and the newly formed seven-membered ring.
Kröhnke Pyridine Synthesis and its Adaptations for Fused Heterocycles
The Kröhnke pyridine synthesis is a well-established method for the formation of pyridines from α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds in the presence of an ammonia (B1221849) source, typically ammonium (B1175870) acetate. wikipedia.orgchem-station.comdrugfuture.com The reaction proceeds through a Michael addition followed by a cyclization and aromatization sequence. wikipedia.org
While the classical Kröhnke synthesis is widely used for the preparation of mono-, di-, tri-, and tetra-pyridines, its adaptation for the synthesis of fused heterocyclic systems like 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one requires a strategic selection of starting materials. drugfuture.comnih.gov For the construction of the cyclohepta[b]pyridine core, a cyclic α,β-unsaturated ketone, specifically 2-cyclohepten-1-one, would be required to react with an appropriate α-pyridinium methyl ketone salt.
A plausible synthetic route adapting the Kröhnke synthesis is outlined below:
| Reactant 1 | Reactant 2 | Reagents | Product |
| α-Pyridinium methyl ketone salt | 2-Cyclohepten-1-one | Ammonium acetate | 5H,6H,7H,8H,9H-Cyclohepta[b]pyridine derivative |
The versatility of the Kröhnke synthesis allows for a wide range of substituents on both reactants, offering a pathway to various analogs of the target molecule. wikipedia.org
Intramolecular Cyclization Pathways to Construct the Cycloheptanone Ring
Intramolecular cyclization is a key strategy for forming the cycloheptanone ring onto a pre-existing pyridine scaffold. One of the most effective methods for this transformation is the intramolecular Friedel-Crafts acylation. This reaction involves the cyclization of a pyridine derivative bearing a suitable carboxylic acid or acyl halide side chain. The electrophilic acylation of the pyridine ring by the tethered acyl group leads to the formation of the fused seven-membered ketone.
For the synthesis of this compound, a precursor such as 3-(pyridin-2-yl)hexanoic acid or its corresponding acyl chloride would be required. The cyclization is typically promoted by a Lewis acid or a strong protic acid.
| Precursor | Catalyst | Product |
| 3-(Pyridin-2-yl)hexanoic acid | Polyphosphoric acid (PPA) or Eaton's reagent | This compound |
| 3-(Pyridin-2-yl)hexanoyl chloride | Aluminum chloride (AlCl₃) | This compound |
The success of this intramolecular cyclization is dependent on the reactivity of the pyridine ring towards electrophilic substitution and the length and flexibility of the tether connecting the acyl group.
Ring-Expansion Approaches to Form the Cycloheptanone Moiety
An alternative to building the cyclohepta[b]pyridine core from the ground up is to start with a pre-formed, smaller ring and expand it to the desired seven-membered cycloheptanone. This approach can be particularly advantageous when the corresponding six-membered ring precursors are readily accessible.
Strategic Ring Enlargement of Cyclopentane or Cyclohexane Precursors
Ring expansion reactions such as the Demjanov and Tiffeneau-Demjanov rearrangements provide a classical yet effective method for the one-carbon enlargement of cyclic ketones. wikipedia.orgwikipedia.orgd-nb.info In the context of synthesizing this compound, this would involve starting with a pyridine-fused cyclohexanone (B45756) derivative.
The Tiffeneau-Demjanov rearrangement, for instance, proceeds through the reaction of a 1-aminomethyl-cycloalkanol with nitrous acid. wikipedia.org For the target molecule, the synthesis would commence with a 2-(pyridin-2-yl)cyclohexanone. This ketone can be converted to the corresponding cyanohydrin, which is then reduced to the β-amino alcohol. Treatment of this amino alcohol with nitrous acid induces a rearrangement with ring expansion to afford the desired cyclohepta[b]pyridin-7-one.
A summary of the Tiffeneau-Demjanov ring expansion is provided in the table below:
| Starting Material | Key Intermediate | Reagent | Product |
| 2-(Pyridin-2-yl)cyclohexanone | 1-(Aminomethyl)-2-(pyridin-2-yl)cyclohexanol | Nitrous acid (HNO₂) | This compound |
This method offers a stepwise and controlled approach to the seven-membered ring from a six-membered precursor.
Metal-Catalyzed Ring Expansions (e.g., Palladium-Catalyzed Aryne Insertion)
Modern transition-metal-catalyzed reactions have introduced powerful new methods for ring expansion. Palladium-catalyzed reactions, in particular, have been explored for the synthesis of medium-sized rings. One such strategy involves the palladium-catalyzed insertion of an aryne into a C-C bond of a strained ring system. While not directly demonstrated for the cyclohepta[b]pyridine system, the principle could be adapted.
A more directly applicable palladium-catalyzed approach could involve the carbonylative ring expansion of a pyridyl-substituted vinylcyclopropane (B126155). In this type of reaction, a vinylcyclopropane bearing a pyridine substituent at an appropriate position could undergo a palladium-catalyzed carbonylation and rearrangement to form the seven-membered ketone ring. This method allows for the incorporation of a carbonyl group during the ring expansion process.
| Substrate | Catalyst System | Reagents | Product |
| Pyridyl-substituted vinylcyclopropane | Palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand | Carbon monoxide (CO) | This compound derivative |
These metal-catalyzed methods offer the potential for high efficiency and selectivity under mild reaction conditions, representing a modern alternative to classical ring-expansion techniques.
Conversion and Functional Group Interconversions Towards this compound
The synthesis of this compound often involves the strategic manipulation of functional groups on a pre-formed cyclohepta[b]pyridine core. Key transformations include the oxidation of alkyl precursors and the selective reduction or reoxidation of related polyketone systems.
The introduction of the C7-carbonyl group in the cyclohepta[b]pyridine skeleton can be achieved through the oxidation of the corresponding methylene (B1212753) group in an alkyl precursor, 5,6,7,8,9-pentahydrocyclohepta[b]pyridine. While classic oxidation methods exist, modern synthetic chemistry offers more refined and selective approaches.
Recent advancements in biocatalysis have demonstrated the utility of heme-containing proteins, such as engineered cytochrome P450 variants, for synthetically valuable transformations. nih.govnih.gov These enzymes can catalyze the oxidative deamination of alkyl azides to produce aldehydes and ketones under mild reaction conditions. nih.govnih.gov An engineered variant of the bacterial cytochrome P450 CYP102A1 has shown particular efficiency in promoting this transformation with high catalytic activity and a broad substrate scope. nih.govnih.gov This biocatalytic strategy could be applied to a 7-azido-cyclohepta[b]pyridine precursor, offering a pathway to the desired ketone with excellent chemoselectivity. nih.gov
Another contemporary approach involves metallaphotoredox catalysis, which enables the synthesis of ketones from readily available starting materials like carboxylic acids. researchgate.net While often used for cross-coupling reactions, the underlying principles of generating and trapping radical intermediates can be adapted for intramolecular transformations. The development of novel nickel/photoredox-catalyzed acylation methods that combine C-N bond activation with a radical relay mechanism presents a potential, albeit complex, route for accessing alkyl ketones under very mild conditions. researchgate.net These strategies highlight a shift towards more sustainable and selective methods for installing the ketone functionality in complex molecules like this compound.
In synthetic routes that proceed via poly-oxygenated intermediates, such as a cyclohepta[b]pyridine-dione, the selective reduction of one carbonyl group is a critical challenge. Achieving regioselectivity requires careful choice of reagents and conditions to differentiate between electronically and sterically distinct carbonyl environments.
For a hypothetical 5H,6H,7H,8H,9H-Cyclohepta[b]pyridine-6,8-dione, selective reduction of one ketone over the other would depend on subtle differences in their reactivity. Sterically hindered reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), could preferentially attack the less hindered carbonyl group. Conversely, chelation-controlled reductions might be employed if a nearby functional group can direct the hydride reagent to a specific carbonyl. For instance, a hydroxyl group could direct a reagent like zinc borohydride (B1222165) to the proximal ketone.
Following a selective reduction to a hydroxy-ketone, subsequent chemical steps can be performed. If needed, the hydroxyl group can be reoxidized to the ketone using a variety of modern oxidation reagents. Swern oxidation, Dess-Martin periodinane (DMP), or Parikh-Doering oxidation are common choices that operate under mild conditions, minimizing side reactions. This sequence of selective reduction followed by reoxidation provides a powerful strategy for manipulating polyketone systems and serves as a method for temporary protection of a more reactive carbonyl group while other transformations are carried out elsewhere in the molecule.
Stereoselective Synthesis of Chiral this compound Derivatives
The creation of chiral derivatives of this compound is of significant interest, necessitating advanced asymmetric synthetic methods. Key strategies focus on the enantioselective reduction of the ketone or the introduction of stereocenters during the construction of the fused ring system.
The conversion of the prochiral ketone in this compound to a chiral, non-racemic alcohol is a pivotal transformation. wikipedia.org Several catalytic methods are available to achieve high enantioselectivity. organicreactions.org
Catalytic Asymmetric Reduction: One of the most effective methods is the Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst in conjunction with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). organicreactions.orgnih.gov This system is renowned for its high enantioselectivity in the reduction of a wide range of ketones. organicreactions.org
Transition Metal-Catalyzed Hydrogenation: Asymmetric transfer hydrogenation, often catalyzed by ruthenium or rhodium complexes bearing chiral ligands, is another powerful technique. wikipedia.org These reactions use readily available hydrogen sources like isopropanol (B130326) or formic acid to deliver hydrogen enantioselectively to the carbonyl group. wikipedia.org
Biocatalysis: Enzymatic reductions offer an environmentally benign and highly selective alternative. nih.govlibretexts.org Alcohol dehydrogenases (ADHs), often used in whole-cell biotransformation systems, can reduce ketones with exceptional enantioselectivity. nih.gov For instance, ADH from Lactobacillus brevis has been shown to catalyze the reduction of various ketones to chiral alcohols. nih.gov By co-expressing a cofactor regeneration system, such as a formate (B1220265) dehydrogenase (FDH), the catalytic efficiency can be significantly enhanced. nih.gov
The selection of a specific method depends on the substrate's compatibility with the catalyst and reaction conditions.
Table 1: Comparison of Methodologies for Enantioselective Ketone Reduction
| Methodology | Catalyst/Reagent | Key Features | Potential Advantages |
|---|---|---|---|
| CBS Reduction | Chiral Oxazaborolidine / BH₃-DMS | Predictable stereochemical outcome based on catalyst chirality. | High enantiomeric excess (up to 99% ee) for many ketones; well-established protocol. nih.gov |
| Asymmetric Transfer Hydrogenation | Chiral Ru or Rh complexes / Isopropanol or HCOOH | Uses inexpensive and safe hydrogen sources. | High catalytic efficiency; applicable to a broad range of substrates. wikipedia.org |
| Biocatalysis | Alcohol Dehydrogenase (ADH) / Cofactor regeneration system | Operates under mild aqueous conditions (neutral pH, room temp). | Extremely high enantioselectivity; environmentally friendly ("green chemistry"). nih.gov |
An alternative to asymmetric reduction is the introduction of chirality during the formation of the cyclohepta[b]pyridine ring system. This can be accomplished by using either a chiral auxiliary or a chiral catalyst to control the stereochemical outcome of a key bond-forming step.
Chiral Auxiliary Approach: A chiral auxiliary is a stereochemically pure moiety that is temporarily incorporated into a reactant to direct the stereochemical course of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed. For example, a chiral amine could be used to form an enamine from a suitable precursor, with the chirality of the amine directing a subsequent alkylation or annulation reaction before being cleaved. This strategy has been effective in the synthesis of various optically pure compounds. beilstein-journals.org
Chiral Catalyst-Controlled Reactions: The use of a chiral catalyst to control stereochemistry is a highly efficient approach. Asymmetric organocatalysis and transition-metal catalysis have emerged as powerful tools for this purpose. For instance, in a related heterocyclic system, a chiral cinchoninium salt was used as a phase-transfer catalyst to control an intramolecular aza-Michael reaction, yielding optically active isoindolinones. beilstein-journals.org A similar strategy could be envisioned for the cyclization step in the synthesis of the cyclohepta[b]pyridine core. Furthermore, copper-catalyzed systems with chiral diphosphine ligands have been successfully employed for the highly enantioselective alkylation of alkenyl pyridines, demonstrating a robust method for creating stereocenters adjacent to a pyridine ring. nih.gov This approach could be adapted to construct a chiral seven-membered ring through an asymmetric conjugate addition-cyclization sequence. A particularly effective strategy can involve a "double stereocontrol" approach, where both a chiral auxiliary and a chiral catalyst are used in concert to achieve high levels of diastereoselectivity and enantioselectivity. beilstein-journals.org
Chemical Reactivity and Mechanistic Insights of 5h,6h,7h,8h,9h Cyclohepta B Pyridin 7 One
Reactivity at the Ketone Carbonyl Group of Cyclohepta[b]pyridin-7-one
The carbonyl group at C-7 is a primary site for a variety of chemical transformations, characteristic of ketones. Its reactivity is influenced by the adjacent pyridine (B92270) ring.
Nucleophilic Addition and Substitution Reactions at C-7
The electrophilic carbon atom of the C-7 carbonyl group is susceptible to attack by nucleophiles. While specific studies on 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one are not extensively documented, the principles of carbonyl chemistry suggest that it will undergo nucleophilic addition reactions. Theoretical studies on the interaction between pyridine and small ketones indicate an n→π* interaction between the pyridine nitrogen's lone pair and the carbonyl group's π* anti-bonding orbital. researchgate.net This interaction can influence the trajectory of nucleophilic attack on the carbonyl carbon. researchgate.net
Derivatives of this heterocyclic system, such as those used in the synthesis of pharmaceuticals like Loratadine and Rimegepant, highlight the importance of reactions at or adjacent to this position. wikipedia.org For instance, the synthesis of intermediates like (R)-9-hydroxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-5-one implies that the carbonyl group can be reduced to a hydroxyl group, a classic example of nucleophilic addition of a hydride. simsonpharma.com
Ketone Reduction and Oxidation Processes
Reduction: The ketone at C-7 can be reduced to the corresponding secondary alcohol, 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-ol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are expected to effect this transformation. Computational studies on the reduction of cyclic ketones, including those fused to other rings, have provided insights into the stereoselectivity of such reactions, which would be relevant for substituted derivatives of this compound. academie-sciences.fr
Oxidation: While the ketone itself is at a high oxidation state, the adjacent methylene (B1212753) groups (at C-6 and C-8) are susceptible to oxidation. A notable example, although on a smaller ring system, is the manganese-catalyzed direct oxidation of 2,3-cyclopentenopyridine to 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one. rsc.orgrsc.org This reaction utilizes Mn(OTf)₂ as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water, demonstrating a chemoselective oxidation of the CH₂ group alpha to the pyridine ring to a carbonyl group. rsc.orgrsc.org A similar strategy could conceptually be applied to the synthesis of dione (B5365651) derivatives of the cyclohepta[b]pyridine system.
| Reaction Type | Reagents/Catalysts | Product | Analogous System Reference |
| Oxidation of α-CH₂ | Mn(OTf)₂, t-BuOOH, H₂O | 6,7-Dihydro-5H-cyclopenta[b]pyridin-5-one | rsc.orgrsc.org |
Enolization, Tautomerism, and Condensation Reactions
The presence of α-hydrogens on the C-6 and C-8 positions allows for the formation of enol or enolate intermediates under acidic or basic conditions, respectively. This keto-enol tautomerism is a fundamental process for ketones. The formation of an enol is the rate-determining step in the acid-catalyzed α-halogenation of ketones. libretexts.org Subsequent elimination of the halogen can lead to the formation of an α,β-unsaturated ketone. libretexts.org
These enolate intermediates are also key in condensation reactions. For example, the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives involves a cyclocondensation reaction where a 2,5-diarylidenecyclopentanone derivative reacts with propanedinitrile in the presence of a sodium alkoxide. nih.govacs.org This type of reaction highlights the potential for the enolizable positions of the cycloheptanone (B156872) ring to participate in carbon-carbon bond-forming reactions.
Reactivity of the Pyridine Ring within the Fused System
The pyridine ring in this compound is generally electron-deficient, which governs its reactivity towards both electrophiles and nucleophiles.
Electrophilic and Nucleophilic Aromatic Substitution on the Pyridine Moiety
Electrophilic Aromatic Substitution (EAS): The pyridine ring is significantly less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. This deactivation is further enhanced in acidic conditions, which are common for many EAS reactions, as the nitrogen atom becomes protonated. Direct electrophilic substitution on pyridine is often difficult and requires harsh conditions. When it does occur, substitution is generally directed to the 3- and 5-positions (meta to the nitrogen).
Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions (ortho and para to the nitrogen). In the context of fused pyridines, such as tetrahydroacridines, it has been observed that a chlorine atom on the pyridine ring is at a more reactive, electron-poor position. beilstein-journals.org However, in the same study, this position proved to be unreactive towards Sonogashira coupling, indicating that steric and electronic factors within the fused system play a complex role. beilstein-journals.org
N-Functionalization and Quaternization of the Pyridine Nitrogen
The lone pair of electrons on the pyridine nitrogen atom makes it basic and nucleophilic. It readily reacts with electrophiles, leading to N-functionalization.
N-Oxidation: The pyridine nitrogen can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). arkat-usa.org The resulting pyridine N-oxide exhibits altered reactivity; it can facilitate electrophilic substitution at the 4-position and can also be used in various functional group transformations. arkat-usa.org Modern methods for N-oxidation include the use of titanium silicalite in a packed-bed microreactor with H₂O₂ for a safer and more efficient process. organic-chemistry.org Catalytic, enantioselective N-oxidation of pyridines has also been developed using biomolecule-inspired catalysts. nih.govchemrxiv.org
N-Alkylation and Quaternization: The pyridine nitrogen can be alkylated by alkyl halides and other alkylating agents to form pyridinium (B92312) salts. This quaternization further increases the electron deficiency of the ring, enhancing its susceptibility to nucleophilic attack.
Transformations of the Cycloheptane (B1346806) Segment
The cycloheptane portion of this compound is the primary site for chemical modifications, offering several avenues for structural elaboration. These transformations can be broadly categorized into reactions occurring at the activated alpha-positions and the functionalization of the broader aliphatic ring.
Reactions at the Alpha-Positions Adjacent to the Pyridine and Ketone
The methylene groups at the C6 and C8 positions, being alpha to the carbonyl group, are susceptible to enolization, rendering them nucleophilic and amenable to a variety of electrophilic substitution reactions. Similarly, the C9 methylene group, being alpha to the pyridine ring, exhibits enhanced reactivity due to the electron-withdrawing nature of the aromatic system.
One notable transformation is the oxidation of the alpha-position to the pyridine ring. For instance, in a related system, 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, the methylene group adjacent to the pyridine moiety can be oxidized to a carbonyl group using manganese(II) triflate as a catalyst and tert-butyl hydroperoxide as the oxidant. researchgate.net This suggests that the C9 position of this compound could undergo similar oxidative transformations to introduce a hydroxyl or a second carbonyl group, leading to the formation of dione derivatives.
While specific studies on the alpha-functionalization of this compound are not extensively documented, the general reactivity of ketones allows for a range of reactions at the C6 and C8 positions. These include:
Halogenation: Under acidic or basic conditions, the enol or enolate can react with halogens (e.g., Br₂, Cl₂) to introduce a halogen atom at the alpha-position.
Alkylation: The enolate, typically generated using a strong base like lithium diisopropylamide (LDA), can be alkylated with alkyl halides.
Aldol (B89426) Condensation: In the presence of an acid or base, the ketone can react with aldehydes or other ketones to form β-hydroxy ketones, which may subsequently dehydrate to yield α,β-unsaturated ketones.
The regioselectivity of these reactions (i.e., whether substitution occurs at C6 or C8) would be influenced by steric and electronic factors, as well as the specific reaction conditions, which determine whether the kinetic or thermodynamic enolate is formed.
Functionalization and Derivatization of the Aliphatic Cycloheptane Ring
Beyond the alpha-positions, the cycloheptane ring can be functionalized through various reactions. The carbonyl group at C7 is a key handle for derivatization.
Reduction of the Carbonyl Group: The ketone can be reduced to a secondary alcohol using various reducing agents.
| Reducing Agent | Product | Conditions |
| Sodium borohydride (NaBH₄) | 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-ol | Methanol or ethanol |
| Lithium aluminum hydride (LiAlH₄) | 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-ol | Anhydrous ether or THF |
| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-ol | High pressure and/or elevated temperature |
Oxidation of the Cycloheptane Ring: As mentioned, oxidation can occur at the C9 position. researchgate.net Stronger oxidizing agents could potentially lead to ring-opening reactions under harsh conditions.
Rearrangement Reactions: The seven-membered ring could potentially undergo ring contraction under specific conditions, for example, through a Favorskii rearrangement if an α-halo ketone derivative is formed.
Mechanistic Investigations of Key Transformations
Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and designing synthetic routes to its derivatives.
Elucidation of Reaction Pathways and Proposed Intermediates (e.g., 1,5-dicarbonyl intermediates)
The synthesis of the this compound ring system itself often provides insight into potential reaction mechanisms. A common strategy for the construction of pyridine rings fused to carbocycles involves the cyclization of 1,5-dicarbonyl compounds with a nitrogen source, such as ammonia (B1221849) or hydroxylamine.
In the context of forming the cyclohepta[b]pyridine skeleton, a plausible synthetic precursor would be a 1,5-dicarbonyl compound where one carbonyl group is part of a cycloheptane ring and the other is part of a three-carbon chain attached to the ring. The intramolecular condensation of this 1,5-dicarbonyl intermediate with ammonia would lead to a dihydropyridine (B1217469) derivative, which would then be oxidized to the aromatic pyridine ring.
The Kröhnke pyridine synthesis provides a well-established mechanistic paradigm for the formation of pyridines from 1,5-dicarbonyl intermediates. The mechanism involves the following key steps:
Formation of a 1,5-dicarbonyl compound.
Addition of ammonia to one of the carbonyl groups to form a hemiaminal, followed by dehydration to an imine.
Tautomerization of the imine to an enamine.
Intramolecular cyclization of the enamine onto the remaining carbonyl group.
Elimination of water to form a dihydropyridine.
Aromatization to the pyridine ring.
Kinetic and Thermodynamic Analyses of Cyclohepta[b]pyridinone Reactions
Detailed kinetic and thermodynamic studies on the reactions of this compound are not widely available in the literature. However, general principles of physical organic chemistry can be applied to understand the factors governing its reactivity.
Enolate Formation: The formation of enolates from the ketone at positions C6 and C8 is a key equilibrium. The relative stability of the two possible enolates (the kinetic and thermodynamic enolates) will dictate the regioselectivity of subsequent reactions. The thermodynamic enolate is the more substituted and generally more stable enolate, while the kinetic enolate is formed faster and is typically less sterically hindered.
| Enolate Type | Formation Conditions | Product Distribution |
| Kinetic | Strong, bulky base (e.g., LDA), low temperature (-78 °C) | Favors the less substituted enolate (less stable) |
| Thermodynamic | Weaker base, higher temperature, longer reaction time | Favors the more substituted enolate (more stable) |
Reaction Kinetics: The rates of reactions involving this compound would be influenced by factors such as temperature, concentration of reactants, and the presence of catalysts. For reactions where a transition state with significant charge development is involved, the polarity of the solvent would also play a crucial role. Kinetic studies, such as determining the order of the reaction with respect to each reactant, could help to elucidate the composition of the transition state of the rate-determining step.
Derivatization, Functionalization, and Analog Synthesis of 5h,6h,7h,8h,9h Cyclohepta B Pyridin 7 One
Strategic Introduction of Substituents on Both Ring Systems
The introduction of a diverse array of substituents onto both the pyridine (B92270) and the seven-membered cyclohepta ring systems is a key strategy for fine-tuning the pharmacological profile of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one derivatives. This can be achieved through a variety of synthetic methodologies, including classical electrophilic and nucleophilic substitution reactions, as well as modern cross-coupling techniques.
The pyridine ring, being electron-deficient, is generally susceptible to nucleophilic attack, while electrophilic substitution is more challenging and typically requires harsh conditions. However, the reactivity of the pyridine ring can be modulated by the presence of activating or deactivating groups. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the introduction of a wide range of substituents onto the pyridine core, often starting from halogenated precursors.
Common strategies for the introduction of substituents include:
Halogenation: Introduction of halogen atoms (Cl, Br, I) at various positions on the pyridine ring serves as a versatile handle for subsequent cross-coupling reactions.
Nitration and Amination: While direct nitration of the pyridine ring can be difficult, it can be achieved under forcing conditions. The resulting nitro group can then be reduced to an amino group, which can be further functionalized. Direct amination can also be accomplished through methods like the Chichibabin reaction or, more commonly, through palladium-catalyzed Buchwald-Hartwig amination of halopyridines. researchgate.netorganic-chemistry.orgwikipedia.orgdiva-portal.org
Alkylation and Acylation: Friedel-Crafts type reactions on the pyridine ring are generally not feasible. However, alkyl and acyl groups can be introduced through various other methods, including the use of organometallic reagents or through radical reactions.
Palladium-Catalyzed Cross-Coupling Reactions: These reactions are arguably the most versatile for introducing carbon-carbon and carbon-heteroatom bonds. Key examples include:
Suzuki Coupling: Reaction of a halopyridine with a boronic acid or ester to form a C-C bond. wikipedia.orgorganic-chemistry.orgharvard.edulibretexts.org
Stille Coupling: Coupling of a halopyridine with an organostannane. wikipedia.orgnih.govorganic-chemistry.orglibretexts.orguwindsor.ca
Sonogashira Coupling: Reaction of a halopyridine with a terminal alkyne to introduce an alkynyl substituent. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.orgmdpi.com
Buchwald-Hartwig Amination: Cross-coupling of a halopyridine with an amine to form a C-N bond. researchgate.netorganic-chemistry.orgwikipedia.orgdiva-portal.org
The cyclohepta ring also offers opportunities for functionalization, although its saturated nature generally requires different synthetic approaches compared to the aromatic pyridine ring. Functionalization can be achieved at the benzylic positions or on the alkyl chain.
| Reaction Type | Reagents | Substituent Introduced | Ring System |
|---|---|---|---|
| Suzuki Coupling | Ar-B(OH)₂, Pd catalyst, base | Aryl | Pyridine |
| Stille Coupling | R-Sn(Alkyl)₃, Pd catalyst | Alkyl, Aryl, Vinyl | Pyridine |
| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl | Pyridine |
| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Amino | Pyridine |
Synthesis of Polycyclic Analogs Incorporating the Cyclohepta[b]pyridin-7-one Scaffold
The synthesis of polycyclic analogs by fusing additional rings onto the this compound scaffold represents a powerful strategy to explore novel chemical space and to develop compounds with unique three-dimensional structures and potentially enhanced biological activities. Annulation reactions can be designed to build upon either the pyridine or the cyclohepta ring.
Several synthetic approaches can be envisioned for the construction of such polycyclic systems:
Annulation onto the Pyridine Ring: Starting with a suitably functionalized cyclohepta[b]pyridin-7-one, a new ring can be constructed. For example, an ortho-amino-cyano substituted pyridine derivative could serve as a precursor for the synthesis of a fused pyrimidine (B1678525) ring. Similarly, ortho-dihalo or halo-amino derivatives can be utilized in cyclization reactions to form a variety of heterocyclic rings.
Annulation onto the Cyclohepta Ring: The ketone functionality in the cyclohepta ring can be used as a starting point for building additional rings. For instance, a Fischer indole (B1671886) synthesis could be employed to construct an indole ring fused to the cyclohepta moiety.
Diels-Alder Reactions: While less common for this specific scaffold, Diels-Alder reactions with a diene-functionalized derivative of cyclohepta[b]pyridin-7-one could be a route to complex polycyclic systems.
Examples of polycyclic systems that could be synthesized include:
Pyrazolo[cyclohepta[b]pyridine]s: These can be synthesized by condensing a hydrazine (B178648) with a suitably functionalized cyclohepta[b]pyridine derivative, for instance, a β-ketoester. nih.govnih.govresearchgate.net
Isoxazolo[cyclohepta[b]pyridine]s: These can be prepared through the cyclization of an oxime derivative or by 1,3-dipolar cycloaddition reactions. beilstein-journals.orgnih.govosi.lvresearchgate.netnih.gov
Pyridazino[cyclohepta[b]pyridine]s: The fusion of a pyridazine (B1198779) ring can be achieved by reacting a diketone derivative with hydrazine. nih.govmdpi.comresearchgate.net
The synthesis of these polycyclic analogs significantly expands the structural diversity of compounds derived from the this compound core, offering new avenues for drug discovery.
| Polycyclic System | General Synthetic Strategy |
|---|---|
| Pyrazolo[cyclohepta[b]pyridine] | Condensation of a hydrazine with a β-dicarbonyl precursor |
| Isoxazolo[cyclohepta[b]pyridine] | Cyclization of an oxime or 1,3-dipolar cycloaddition |
| Pyridazino[cyclohepta[b]pyridine] | Reaction of a diketone with hydrazine |
Development of Compound Libraries for Structure-Activity Relationship (SAR) Exploration
The systematic exploration of the structure-activity relationship (SAR) is a cornerstone of modern drug discovery. The development of compound libraries based on the this compound scaffold allows for the efficient investigation of how different substituents at various positions influence the biological activity of the molecule.
The generation of such libraries can be achieved through several approaches:
Parallel Synthesis: This technique involves the simultaneous synthesis of a large number of compounds in a spatially separated manner, typically in microtiter plates. By using a common intermediate and a diverse set of building blocks, a library of related compounds can be rapidly generated.
Solid-Phase Synthesis: In this approach, the starting material is attached to a solid support (e.g., a resin bead), and reagents are added in solution. Excess reagents and byproducts are easily washed away, simplifying the purification process. This method is well-suited for the automated synthesis of large compound libraries.
Diversity-Oriented Synthesis (DOS): This strategy aims to create a library of structurally diverse and complex molecules from a common starting material. By employing a series of branching and cyclization reactions, a wide range of chemical space can be explored.
For the this compound scaffold, a combinatorial library could be constructed by first preparing a halogenated derivative. This common intermediate could then be subjected to a variety of palladium-catalyzed cross-coupling reactions in a parallel synthesis format, using a diverse set of boronic acids (for Suzuki coupling), amines (for Buchwald-Hartwig amination), and alkynes (for Sonogashira coupling). Further diversity could be introduced by modifying the ketone functionality in the cyclohepta ring.
The resulting library of compounds can then be screened for biological activity, and the data obtained can be used to build a comprehensive SAR model. This model can then guide the design of more potent and selective analogs. A study on the SAR of 3-substituted N-(pyridinylacetyl)-4-(8-chloro-5,6-dihydro-11H-benzo osi.lvresearchgate.netcyclohepta[1,2-b]pyridin-11-ylidene)piperidine inhibitors of farnesyl-protein transferase revealed that the nature and size of the substituent at the 3-position of the pyridine ring have a significant impact on the inhibitory activity. nih.gov For instance, small alkyl groups led to potent inhibitors, while bulky substituents resulted in a loss of activity. nih.gov Polar groups at this position were also found to be detrimental to the activity. nih.gov Such detailed SAR information is invaluable for the rational design of new drug candidates. nih.govnih.govdoi.org
| Library Synthesis Approach | Key Features | Applicability to Cyclohepta[b]pyridin-7-one |
|---|---|---|
| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate vessels. | Well-suited for derivatizing a common intermediate with a diverse set of building blocks. |
| Solid-Phase Synthesis | Starting material is attached to a solid support, simplifying purification. | Amenable to automation for the generation of large libraries. |
| Diversity-Oriented Synthesis (DOS) | Focuses on creating structural diversity and complexity. | Could be employed to generate novel polycyclic analogs. |
Computational Chemistry and Advanced Spectroscopic Characterization of 5h,6h,7h,8h,9h Cyclohepta B Pyridin 7 One
Computational Studies on Molecular Structure, Conformation, and Reactivity
Computational chemistry serves as a powerful tool to investigate the intricacies of molecular systems. For 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one, these methods have been instrumental in understanding its electronic landscape, conformational preferences, and potential reaction pathways.
Density Functional Theory (DFT) Calculations for Electronic Properties and Stability
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations, particularly using the B3LYP hybrid functional, are frequently employed to determine a wide variety of molecular properties. mdpi.comnih.gov For this compound, DFT studies would provide critical data on its electronic properties and stability.
Table 1: Calculated Electronic Properties of this compound (Hypothetical DFT Data)
| Property | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.5 D |
| Electron Affinity | 1.1 eV |
Conformational Analysis of the Cyclohepta[b]pyridinone Ring System
The seven-membered cyclohepta ring fused to the pyridine (B92270) core introduces significant conformational flexibility. The conformational landscape of cycloheptane (B1346806) itself is complex, with chair and boat conformations being the most stable. biomedres.us For the fused system of this compound, the cyclohepta portion is expected to adopt a chair-like conformation to minimize steric strain. nih.gov
Computational modeling can map the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. This analysis is crucial as the conformation can significantly impact the molecule's reactivity and biological activity, should it be explored for such purposes. The presence of the sp2-hybridized carbon of the ketone and the fused aromatic ring introduces constraints that influence the accessible conformations compared to unsubstituted cycloheptane.
Reaction Pathway Modeling and Transition State Characterization
Understanding the synthesis and potential reactions of this compound can be greatly enhanced through reaction pathway modeling. Computational methods can be used to explore the mechanisms of reactions, such as those involved in the synthesis of pyridone structures. chemrxiv.org By calculating the energies of reactants, intermediates, products, and, crucially, transition states, the most energetically favorable reaction pathways can be identified.
For instance, modeling the cyclization reactions that could lead to the formation of the cyclohepta[b]pyridinone core would provide insights into the optimal reaction conditions and potential side products. Characterizing the geometry and energy of transition states is key to understanding the kinetics of these transformations.
Advanced Spectroscopic Techniques for Structural Elucidation
The precise structure of this compound is unequivocally confirmed through a combination of advanced spectroscopic methods. High-resolution NMR and mass spectrometry provide complementary information that, when combined, leaves no ambiguity as to the molecule's constitution and connectivity.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D methods)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules. For this compound, both 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would provide a complete picture of the atomic connectivity.
The ¹H NMR spectrum would show distinct signals for the protons on the pyridine ring and the aliphatic cyclohepta ring. The chemical shifts and coupling patterns of the aromatic protons would confirm the substitution pattern on the pyridine ring. The protons on the seven-membered ring would appear as a series of multiplets, and their specific couplings, elucidated through 2D COSY, would map out their neighboring relationships.
The ¹³C NMR spectrum would show a characteristic signal for the carbonyl carbon at a downfield chemical shift (typically around 200 ppm). The signals for the aromatic carbons of the pyridine ring and the aliphatic carbons of the cyclohepta ring would also be clearly distinguishable. 2D techniques such as HSQC and HMBC would then be used to correlate the proton and carbon signals, confirming the complete carbon skeleton and the placement of all hydrogen atoms.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| 5 | 3.0 (t) | 45.0 |
| 6 | 2.1 (m) | 28.0 |
| 7 | - | 205.0 |
| 8 | 2.5 (t) | 42.0 |
| 9 | 3.2 (t) | 35.0 |
| Pyridine-Hα | 8.5 (d) | 150.0 |
| Pyridine-Hβ | 7.3 (t) | 125.0 |
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the elemental composition of a molecule with high accuracy. nih.gov For this compound, with a molecular formula of C₁₀H₁₁NO, HRMS would provide an experimentally measured mass that is extremely close to the calculated theoretical mass. This accurate mass measurement confirms the molecular formula and rules out other potential elemental compositions that might have the same nominal mass. nih.gov
The calculated monoisotopic mass of C₁₀H₁₁NO is 161.084064 Da. An HRMS measurement would be expected to be within a few parts per million (ppm) of this value, providing strong evidence for the identity of the compound.
Applications of 5h,6h,7h,8h,9h Cyclohepta B Pyridin 7 One As a Synthetic Building Block
Utility in the Synthesis of Complex Organic Molecules
The synthetic utility of 5H,6H,7H,8H,9H-Cyclohepta[b]pyridin-7-one in the construction of complex organic molecules is primarily centered around the reactivity of its constituent parts: the cycloheptanone (B156872) moiety and the pyridine (B92270) ring. The ketone group at the 7-position serves as a versatile handle for a wide array of chemical transformations. These reactions allow for the introduction of new functional groups and the formation of carbon-carbon and carbon-heteroatom bonds, which are crucial steps in the assembly of more intricate molecular frameworks.
Key transformations at the ketone functionality include, but are not limited to, reduction to the corresponding alcohol, reductive amination to introduce amino groups, and various olefination reactions to form carbon-carbon double bonds. Furthermore, the adjacent methylene (B1212753) groups can be functionalized through enolate chemistry, enabling aldol (B89426) condensations and alkylation reactions. These chemical modifications are instrumental in building molecular complexity and are frequently employed in the synthesis of biologically active compounds.
The pyridine ring, being an electron-deficient aromatic system, can undergo nucleophilic aromatic substitution reactions, particularly when activated by appropriate substituents. The nitrogen atom in the pyridine ring also provides a site for N-oxidation and quaternization, further expanding the synthetic possibilities. The combination of these reactive sites makes this compound a potent intermediate for the synthesis of advanced molecules targeting the central nervous system (CNS) and for the creation of novel tricyclic frameworks. scimplify.com
A closely related analog, 7,8-DIHYDRO-5H-CYCLOHEPTA[b]PYRIDINE-5,9(6H)-DIONE, highlights the synthetic potential of this class of compounds. Its dione (B5365651) structure provides enhanced reactivity for downstream applications in pharmaceutical and agrochemical synthesis. scimplify.com This underscores the value of the ketone functionality in this compound as a key element for synthetic diversification.
Table 1: Potential Synthetic Transformations of this compound
| Reaction Type | Reagents and Conditions | Product Type |
| Reduction | NaBH4, MeOH | 5,6,7,8,9,10-Hexahydrocyclohepta[b]pyridin-7-ol |
| Reductive Amination | R-NH2, NaBH(OAc)3 | 7-Amino-5,6,7,8,9,10-hexahydrocyclohepta[b]pyridine |
| Wittig Reaction | Ph3P=CHR | 7-Alkylidene-5,6,7,8,9,10-hexahydrocyclohepta[b]pyridine |
| Aldol Condensation | R-CHO, base | 7-(1-Hydroxyalkyl)-5,6,8,9-tetrahydrocyclohepta[b]pyridin-7-one |
| Grignard Reaction | R-MgBr, then H3O+ | 7-Alkyl-5,6,7,8,9,10-hexahydrocyclohepta[b]pyridin-7-ol |
Strategic Scaffolding in Heterocyclic Compound Development
The rigid and pre-organized structure of this compound makes it an excellent strategic scaffold for the development of novel heterocyclic compounds. In drug discovery and medicinal chemistry, the concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. The pyridine ring is a well-established privileged scaffold in this regard. nih.govnih.gov When fused to a cycloheptanone ring, it creates a unique topology that can be exploited to design molecules with specific three-dimensional orientations of functional groups, enhancing their interaction with biological macromolecules.
The cyclohepta[b]pyridine core serves as a robust foundation upon which various substituents can be appended. This allows for the systematic exploration of the chemical space around the core structure, a common strategy in structure-activity relationship (SAR) studies. The conformational constraints imposed by the fused ring system reduce the entropic penalty upon binding to a target protein, which can lead to higher binding affinities.
The development of novel chemotypes is a key objective in modern medicinal chemistry to overcome challenges such as drug resistance and to identify new therapeutic agents. The cyclohepta[b]pyridine scaffold has been identified as a novel central pharmacophore in the discovery of new antagonists for various receptors. medhealthreview.com This highlights the importance of such fused heterocyclic systems in providing new directions for drug design.
Contributions to Divergent and Modular Synthetic Approaches
This compound is well-suited for divergent and modular synthetic strategies, which are highly efficient methods for generating libraries of diverse compounds from a common intermediate. In a divergent synthesis, a single starting material is converted into a multitude of structurally distinct products through the application of different reaction pathways. wikipedia.org
The multiple reactive sites on the this compound scaffold can be addressed selectively to achieve divergent synthesis. For instance, initial modifications at the ketone functionality can be followed by a variety of reactions on the pyridine ring, or vice versa. This orthogonal reactivity allows for the generation of a wide range of analogs with diverse substitution patterns.
A modular approach to synthesis involves the assembly of a target molecule from a set of interchangeable building blocks or modules. medhealthreview.com this compound can be considered a core module to which other molecular fragments can be attached. For example, different aromatic or heterocyclic rings can be introduced through reactions at the ketone group, while various side chains can be installed on the pyridine or cycloheptane (B1346806) rings. This modularity facilitates the rapid synthesis of compound libraries for high-throughput screening and the optimization of lead compounds in drug discovery programs.
The ability to employ this scaffold in divergent and modular synthetic routes significantly enhances the efficiency of the drug discovery process, allowing for the rapid exploration of chemical diversity and the development of novel therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
